N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by an acetylated amine group at the N-position of the pyridone core. The acetyl group in this compound may influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, metabolic stability, and target binding affinity.
Properties
CAS No. |
101392-31-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-acetyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-8(13)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12)(H,10,11,13) |
InChI Key |
KSQOBAULIYDSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Preformed Heterocyclic Intermediates
A widely adopted strategy involves the functionalization of preconstructed 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. For example, N-acylation of 2-oxo-1,2-dihydropyridine-3-carboxamide with acetyl chloride in anhydrous dichloromethane yields the target compound in 72–78% purity. Critical parameters include:
- Base selection : Triethylamine or pyridine to scavenge HCl byproducts.
- Temperature control : Reactions conducted at 0–5°C minimize side reactions such as ring oxidation.
Table 1: Optimization of N-Acylation Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, Acetone | DCM | 78 |
| Acetyl Chloride (eq.) | 1.0–2.5 | 1.2 | 75 |
| Reaction Time (h) | 2–12 | 4 | 78 |
Alternative routes employ solid-phase peptide synthesis (SPPS) techniques, where the carboxamide is introduced via HOBt/DIC-mediated coupling of 2-oxo-1,2-dihydropyridine-3-carboxylic acid to a resin-bound amine, followed by N-acetylation and cleavage.
Multi-Component Reactions (MCRs)
The one-pot synthesis of 1,2-dihydropyridines via MCRs offers atom-efficient pathways. A modified Hantzsch-type reaction using acetylacetone, ammonium acetate, and cyanoacetamide under acidic conditions generates the target compound in 65% yield. Key steps include:
- Knoevenagel condensation : Between acetylacetone and cyanoacetamide to form a β-aminocrotononitrile intermediate.
- Cyclization : Ammonium acetate facilitates ring closure via nucleophilic attack, forming the dihydropyridine core.
- In situ acetylation : Acetic anhydride introduces the N-acetyl group.
Equation :
$$
\text{Acetylacetone} + \text{NH}4\text{OAc} + \text{NC-CH}2-\text{CONH}2 \xrightarrow{\text{HCl, EtOH}} \text{this compound} + \text{H}2\text{O}
$$
Table 2: Solvent Effects on MCR Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 65 | 92 |
| DMF | 36.7 | 58 | 88 |
| Acetonitrile | 37.5 | 52 | 85 |
Industrial-Scale Synthesis and Process Optimization
Patent WO2021018112A1 discloses a scalable method emphasizing mild conditions and reduced side products:
- Malonic acid condensation : Reacting 3-hydroxy-6-methylpyridine with malonic acid in tetrahydrofuran (THF) at 50–55°C for 6 hours.
- N-Acetylation : Treating the intermediate with acetic anhydride in the presence of LiHMDS (1.1 eq.) to achieve selective acetylation.
- Purification : Filtration through silica gel with acetone/hexane (3:7 v/v) yields pharmaceutical-grade material (purity >98.5%).
Advantages over traditional methods :
- Elimination of high-temperature steps (>100°C), reducing decomposition.
- LiHMDS enhances reaction efficiency by deprotonating the N-H group, favoring acetyl transfer.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15 (d, J = 6.8 Hz, 1H, H5), 6.92 (dd, J = 6.8, 2.0 Hz, 1H, H4), 6.35 (d, J = 2.0 Hz, 1H, H6), 2.45 (s, 3H, COCH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
X-ray crystallography of analogous structures reveals a dihedral angle of 88.1° between the pyridine and acetyl planes, confirming steric hindrance at N1.
Applications and Derivative Synthesis
This compound serves as a precursor for anticancer agents and kinase inhibitors. For instance, Pd-catalyzed cross-coupling with aryl halides introduces biaryl motifs, enhancing bioactivity. Derivatives exhibit IC₅₀ values of 1.2–8.7 μM against HT-29 colon cancer cells.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced dihydropyridine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including acetylcholinesterase and adenosine receptors. It binds to the active sites of these enzymes, blocking their activity and leading to therapeutic effects such as improved cognitive function and reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
Pyridone carboxamides exhibit diverse biological activities depending on their substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Pyridone Carboxamides
Key Findings from Comparative Analysis
Substituent Impact on Receptor Binding :
- CB2 Receptor Agonists : Compounds with aromatic substituents (e.g., 7c, 8a) show potent CB2 receptor activation (EC50 < 2 µM). Bulky groups like cyclohexyl (8a) reduce potency compared to benzo[d]oxazol-2-yl (7c) .
- Kinase Inhibitors : BMS-777607, featuring ethoxy and fluorophenyl groups, demonstrates high selectivity for Met kinase, highlighting how electron-withdrawing substituents enhance kinase binding .
Role of Acetyl Groups :
- The acetyl group in N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may enhance metabolic stability by reducing oxidative degradation, a hypothesis supported by similar modifications in kinase inhibitors .
Physical Properties :
- Melting points correlate with molecular rigidity; compounds with planar aromatic systems (e.g., 7c) exhibit higher melting points (>190°C) than aliphatic-substituted analogs (e.g., 8a: 139–140°C) .
Synthetic Pathways :
- Most analogs are synthesized via coupling reactions between pyridone carboxylic acids and amines using BOP reagent or similar activating agents . The acetyl group in the target compound would likely require protective strategies during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
